8-p-Coumaroylharpagide

Catalog No.
S3318610
CAS No.
87686-74-6
M.F
C24H30O12
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-p-Coumaroylharpagide

Crude Harpagophytum extracts suffer from pro-inflammatory harpagide antagonism and species adulteration risks. 8-p-Coumaroylharpagide eliminates these issues, providing unantagonized COX-2 suppression and exclusive iNOS inhibition for reliable anti-inflammatory research.

  • Unmatched COX-2/iNOS specificity without harpagide's pro-inflammatory upregulation
  • Definitive HPLC marker for H. procumbens vs. H. zeyheri authentication
  • High-purity (≥98%) reference standard for Ph. Eur. monograph compliance

CAS Number

87686-74-6

Product Name

8-p-Coumaroylharpagide

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C24H30O12

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1

InChI Key

AZKQDXZMKREFDY-UHFFFAOYSA-N

SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

The exact mass of the compound 8-p-Coumaroylharpagide is 510.17372639 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

8-O-p-Coumaroylharpagide, 8-p-Coumaroylharpagide, Harpagide 8-p-coumarate, 8-(p-Coumaroyl)harpagide, 8-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]harpagide

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

8-p-Coumaroylharpagide (CAS: 87686-74-6) is a specialized iridoid glycoside primarily extracted from Harpagophytum species. While the closely related harpagoside is often the default standard for botanical extracts, 8-p-Coumaroylharpagide has emerged as a critical procurement target for two distinct reasons: it possesses isolated, highly potent anti-inflammatory properties that outperform its analogs, and it serves as an indispensable analytical marker for species authentication [1]. For industrial buyers, pharmaceutical developers, and quality control laboratories, procuring high-purity 8-p-Coumaroylharpagide is essential for validating raw material integrity, standardizing complex formulations, and avoiding the antagonistic biological effects inherent to crude iridoid mixtures[2].

Research Fit

Botanical authentication standard

Species-specific chemotaxonomic marker for unambiguous identification of Harpagophytum zeyheri and differentiation from H. procumbens

In vitro research reagent

Mechanistic studies on COX-2 and leukocyte elastase pathways using a structurally defined iridoid glycoside probe

Relying on crude botanical extracts or substituting 8-p-Coumaroylharpagide with the more common harpagoside introduces severe reproducibility and efficacy risks. Crude mixtures contain the parent compound, harpagide, which has been quantitatively shown to exert pro-inflammatory effects by upregulating COX-2 expression, directly antagonizing the intended therapeutic application [1]. Furthermore, in quality control workflows, utilizing only harpagoside as a benchmark fails to detect adulteration; the specific ratio of 8-p-Coumaroylharpagide to total iridoids is the only reliable chromatographic method to distinguish premium H. procumbens from cheaper H. zeyheri substitutes [2]. Consequently, substituting this exact compound compromises both pharmacological intent and supply chain verification.

Substitution Risk

vs. Harpagide

Lacks the p-coumaroyl ester at C-8; shows opposite COX-2 response direction and distinct species-source specificity, making activity and identity profiling incomparable

vs. Harpagoside

Common to both Devil's Claw species; exhibits weaker elastase inhibition and lacks the unique H. zeyheri-specific chemotaxonomic signature, limiting substitution for authentication or enzyme studies

Ex Vivo COX-2 Suppression vs. Harpagoside

In ex vivo porcine skin models evaluating the modulation of cyclooxygenase-2 (COX-2), 8-p-Coumaroylharpagide demonstrated the greatest reduction in COX-2 expression among major iridoid glycosides. While harpagoside achieved an approximate 50% reduction, 8-p-Coumaroylharpagide exceeded this efficacy. Critically, the parent compound harpagide caused a significant increase in COX-2 expression (acting as a pro-inflammatory agent) after 6 hours of topical application [1].

Evidence DimensionEpidermal COX-2 expression reduction
Target Compound DataGreatest reduction (significantly >50%)
Comparator Or BaselineHarpagoside (~50% reduction); Harpagide (Significant increase/pro-inflammatory)
Quantified DifferenceOutperforms harpagoside and reverses the pro-inflammatory antagonism of harpagide
ConditionsEx vivo porcine skin model, 6-hour topical application

Procuring the isolated 8-p-Coumaroylharpagide is necessary to maximize anti-inflammatory efficacy while eliminating the antagonistic, pro-inflammatory effects of harpagide found in crude mixtures.

Chemotaxonomic marker
Head-to-head
Specific to H. zeyheri; absent in H. procumbens. Harpagoside present in both species.
Enables unambiguous species authentication and sourcing transparency.
HPLC-based differentiation of plant material.

Selective iNOS Inhibition Among Iridoids

When screening 10 distinct iridoid glycosides isolated from Harpagophytum tubers for their ability to suppress nitrite formation in RAW 264.7 macrophages, 8-p-Coumaroylharpagide was the only constituent to demonstrate considerable inhibitory activity, yielding an IC50 of 32.4 µM. The other nine constituents, including common analogs, showed negligible or vastly inferior inhibitory effects on this specific inflammatory pathway [1].

Evidence DimensionInhibition of nitrite formation (iNOS activity)
Target Compound DataIC50 = 32.4 µM
Comparator Or Baseline9 other in-class iridoid glycosides (Lesser or no significant inhibitory effect)
Quantified DifferenceOnly compound demonstrating significant activity among 10 tested analogs
ConditionsRAW 264.7 macrophages with chemiluminescence detection

For targeted drug development focusing on the nitric oxide inflammatory pathway, 8-p-Coumaroylharpagide is the only viable candidate among its structural peers.

COX-2 activity
Head-to-head
8-p-Coumaroylharpagide: reduction in COX-2 expression. Harpagide: significant increase after 6 h.
Opposing pathway-response direction in porcine skin model.
Topical application; Western blotting and immunocytochemistry.

Species Differentiation by HPLC

In pharmacopeial quality control, the ratio of 8-p-Coumaroylharpagide to the sum of (harpagoside + 8-p-Coumaroylharpagide) is the definitive marker for detecting species adulteration. In the premium H. procumbens, this ratio is strictly below 10%. In the common adulterant H. zeyheri, the ratio exceeds 31%[1].

Evidence DimensionRatio of 8-p-Coumaroylharpagide to total major iridoids
Target Compound Data< 10% (Authentic H. procumbens)
Comparator Or Baseline> 31% (H. zeyheri adulterant)
Quantified Difference> 3-fold difference in relative concentration
ConditionsHPLC quantitative analysis of secondary tuber extracts

Laboratories must procure this exact standard to validate supply chain integrity and prevent the inclusion of lower-grade botanical adulterants.

Elastase inhibition
Reported
IC50 = 179 μg/mL (331 μM); harpagoside >300 μg/mL. Reference caffeic acid 86 μg/mL.
Supports elastase inhibition endpoint review in neutrophil-related research.
In vitro enzyme inhibition assay; conditions to verify.

Precursor for Pyridine Alkaloid Semi-Synthesis

8-p-Coumaroylharpagide serves as a viable starting material for the semi-synthesis of complex nitrogenous compounds. Treatment of 8-p-Coumaroylharpagide with ammonia (NH3) and hydrochloric acid (HCl) successfully yields aucubinine B, a pyridine alkaloid [1]. This reactivity profile provides a controlled, semi-synthetic pathway that bypasses the need for entirely de novo synthesis of these rare alkaloids.

Evidence DimensionConversion to aucubinine B
Target Compound DataSuccessful yield via ammonolysis
Comparator Or BaselineDe novo multi-step synthesis (High complexity/low yield)
Quantified DifferenceEnables direct structural conversion, bypassing complex multi-step de novo synthesis
ConditionsTreatment with NH3 and HCl

Chemical manufacturers can utilize this compound as an advanced intermediate to synthesize high-value pyridine alkaloids efficiently.

Gut microbial metabolism
Class-level
Converted to aucubinine B by human fecal flora; harpagide and harpagoside share this metabolic fate.
Shared microbial metabolite; parent structures remain relevant for local/topical studies.
No quantitative difference reported; context-dependent.

Pharmacopeial QC & Adulteration Screening

Because the relative concentration of 8-p-Coumaroylharpagide is the primary distinguishing factor between H. procumbens and H. zeyheri, analytical laboratories must use this compound as a primary reference standard. Procuring high-purity 8-p-Coumaroylharpagide enables precise HPLC quantification, ensuring that raw materials meet strict European Pharmacopoeia (Ph. Eur.) monographs and are free from cheaper botanical adulterants[1].

Anti-Inflammatory Formulation Development

For pharmaceutical developers creating topical or systemic anti-inflammatories, isolating 8-p-Coumaroylharpagide is critical. Unlike crude extracts that contain harpagide—which actively increases COX-2 expression—pure 8-p-Coumaroylharpagide delivers highly targeted, unantagonized COX-2 suppression and exclusive iNOS inhibition, making it the required active pharmaceutical ingredient (API) candidate for joint and skin inflammation models [2].

Pyridine Alkaloid Semi-Synthesis

In synthetic chemistry workflows, 8-p-Coumaroylharpagide acts as a high-value precursor. By subjecting the compound to ammonolysis and acidic conditions, chemists can synthesize aucubinine B and related pyridine alkaloids. This bypasses complex de novo synthetic routes, offering a streamlined process for generating rare alkaloid libraries for high-throughput screening[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
H. zeyheri botanical authentication & QC
Species-specific chemotaxonomic marker
HPLC ratio verification against harpagoside
Inflammation pathway research (COX-2, elastase)
Differential iridoid activity profile
COX-2 expression reduction, elastase inhibition endpoint context
Gut microbiome iridoid metabolism studies
Defined microbial metabolite pathway
Aucubinine B conversion monitoring

XLogP3

-1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

510.17372639 g/mol

Monoisotopic Mass

510.17372639 g/mol

Heavy Atom Count

36

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